molecular formula C16H17ClN2O2 B1385092 N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 1020058-28-9

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B1385092
CAS No.: 1020058-28-9
M. Wt: 304.77 g/mol
InChI Key: WQJNMUBFQDONLS-UHFFFAOYSA-N
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Description

Chemical Taxonomy and Classification

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide falls within the broader chemical taxonomy of phenoxyacetamide derivatives, representing a sophisticated class of organic compounds characterized by the presence of both phenoxy and acetamide functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1020058-28-9 and possesses the molecular formula C₁₆H₁₇ClN₂O₂, corresponding to a molecular weight of 304.77 grams per mole. Its systematic classification places it within the family of substituted acetamides, specifically those containing phenoxy substituents with additional amino and halogen modifications.

The structural complexity of this compound arises from its multiple functional group arrangements, which include a primary amino group positioned at the 3-position of the chlorophenyl ring, a chlorine substituent at the 4-position of the same aromatic system, and two methyl groups located at the 3- and 5-positions of the phenoxy ring. This particular substitution pattern distinguishes it from other phenoxyacetamide derivatives and contributes to its unique chemical and biological properties. The compound's three-dimensional structure can be represented by the simplified molecular-input line-entry system code: O=C(NC1=CC=C(Cl)C(N)=C1)COC2=CC(C)=CC(C)=C2, which provides a standardized representation of its atomic connectivity.

From a chemical classification perspective, this compound belongs to the broader category of aromatic amides, specifically those containing ether linkages through the phenoxy moiety. The presence of both electron-withdrawing groups, such as the chlorine substituent, and electron-donating groups, including the amino and methyl substituents, creates a compound with balanced electronic properties that influence its reactivity and interaction with biological targets. This electronic balance is crucial for understanding the compound's behavior in various chemical and biological systems.

The compound's classification extends beyond simple structural considerations to include its categorization as a potential bioactive molecule. Phenoxyacetamide derivatives, as a class, have been recognized for their diverse biological activities, and this specific compound represents an example of how structural modifications can be employed to fine-tune biological properties. The strategic placement of functional groups in this compound reflects contemporary approaches to medicinal chemistry, where molecular design is guided by structure-activity relationship principles.

Table 1: Chemical Classification and Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1020058-28-9
Molecular Formula C₁₆H₁₇ClN₂O₂
Molecular Weight 304.77 g/mol
Chemical Class Phenoxyacetamide derivative
Functional Groups Amino, chloro, acetamide, phenoxy, methyl
Simplified Molecular Input Line Entry System O=C(NC1=CC=C(Cl)C(N)=C1)COC2=CC(C)=CC(C)=C2

Historical Context of Phenoxyacetamide Chemistry

The historical development of phenoxyacetamide chemistry traces its origins to fundamental investigations into phenoxyacetic acid derivatives, which have long been recognized as important structural motifs in both natural products and synthetic pharmaceuticals. The synthesis of phenoxyacetic acid, a key precursor to phenoxyacetamide derivatives, can be accomplished through straightforward chemical transformations involving the nucleophilic attack of phenolate ions on chloroacetic acid, a reaction that has been well-established in the chemical literature for decades. This foundational chemistry provided the groundwork for subsequent developments in phenoxyacetamide synthesis and applications.

The evolution of phenoxyacetamide chemistry has been marked by increasing structural sophistication and targeted biological applications. Early research efforts focused on simple phenoxyacetamide derivatives, but contemporary investigations have expanded to include complex substituted variants like this compound. The development of synthetic methodologies for accessing these compounds has paralleled advances in medicinal chemistry, where the need for structurally diverse compounds with specific biological activities has driven innovation in synthetic approaches.

Phenoxyacetamide compounds have historically found applications in agricultural chemistry, particularly as herbicidal agents, where their ability to interfere with plant metabolic processes has been extensively exploited. The structural framework of phenoxyacetamides has proven particularly amenable to modification, allowing chemists to systematically explore structure-activity relationships and optimize biological properties. This historical precedent has established phenoxyacetamides as privileged scaffolds in chemical biology and drug discovery.

The recent emergence of this compound and related compounds reflects contemporary trends in medicinal chemistry, where complex substitution patterns are employed to achieve specific biological targets. The compound represents the culmination of decades of research into phenoxyacetamide chemistry, incorporating lessons learned from earlier generations of compounds while introducing novel structural features designed to enhance biological activity and selectivity. This historical progression demonstrates the iterative nature of chemical research, where each generation of compounds builds upon the knowledge gained from previous investigations.

The development of sophisticated synthetic methods for accessing highly substituted phenoxyacetamides has been crucial to the advancement of this chemical class. Modern synthetic approaches often employ coupling reactions between substituted anilines and phenoxyacetic acid derivatives, utilizing contemporary coupling reagents and reaction conditions to achieve high yields and purity. These methodological advances have made it possible to prepare complex compounds like this compound with the precision required for biological evaluation.

Position in Contemporary Organic and Medicinal Chemistry

This compound occupies a significant position within contemporary organic and medicinal chemistry as a representative example of how traditional chemical scaffolds can be modified to address modern therapeutic challenges. The compound exemplifies current trends in drug discovery, where phenoxyacetamide frameworks are being systematically explored for their potential in treating various diseases, including viral infections, cancer, and other pathological conditions. Its structural complexity reflects the sophisticated molecular design strategies employed in modern medicinal chemistry, where multiple functional groups are strategically positioned to optimize biological activity.

In the context of antiviral drug development, phenoxyacetamide derivatives have gained considerable attention for their potential to inhibit viral proteases, particularly the main protease of severe acute respiratory syndrome coronavirus 2. The structural features present in this compound, including the amino group and aromatic substitution patterns, are consistent with pharmacophore requirements identified for effective protease inhibition. This positions the compound within the broader effort to develop small-molecule therapeutics for viral diseases, representing a contemporary application of classical chemical scaffolds.

The compound's position in medicinal chemistry is further enhanced by its potential applications in oncology research. Recent investigations have demonstrated that structurally related phenoxyacetamide derivatives can exhibit significant antiproliferative effects against cancer cell lines through mechanisms involving histone deacetylase inhibition. The presence of the amino group in this compound provides opportunities for hydrogen bonding interactions with target proteins, while the chlorophenyl moiety can enhance binding affinity through hydrophobic interactions. These structural features position the compound as a potential lead for cancer drug development.

Contemporary organic chemistry has embraced phenoxyacetamide derivatives as valuable synthetic intermediates and bioactive compounds. The synthetic accessibility of this compound through established coupling methodologies makes it an attractive target for synthetic chemists. The compound can be prepared using standard amide coupling procedures, typically involving the reaction between 3-amino-4-chloroaniline and 2-(3,5-dimethylphenoxy)acetic acid in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and appropriate solvents. This synthetic tractability has facilitated its inclusion in chemical libraries and biological screening programs.

The role of this compound in contemporary chemistry extends beyond its potential therapeutic applications to include its value as a research tool for understanding structure-activity relationships in phenoxyacetamide chemistry. The compound's unique substitution pattern provides opportunities to investigate how specific functional groups contribute to biological activity, making it a valuable probe for mechanistic studies. Its inclusion in comprehensive structure-activity relationship studies has contributed to the development of predictive models for phenoxyacetamide bioactivity.

Table 2: Contemporary Applications of Phenoxyacetamide Derivatives

Application Area Biological Target Mechanism Reference
Antiviral Therapy Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Protease Inhibition
Cancer Treatment Histone Deacetylases Enzyme Inhibition
Kinase Inhibition BCR-ABL1 Protein Signal Transduction Disruption
Agricultural Chemistry Plant Metabolism Growth Regulation

Research Significance and Scientific Objectives

The research significance of this compound stems from its potential to address multiple therapeutic targets while serving as a valuable tool for understanding fundamental principles of molecular recognition and biological activity. The compound represents a convergence of structural features that have been independently associated with biological activity, making it an attractive candidate for comprehensive pharmacological evaluation. Its significance extends beyond individual therapeutic applications to encompass its role in advancing our understanding of how molecular structure influences biological function.

One of the primary scientific objectives driving research into this compound involves elucidating the molecular mechanisms underlying its biological activities. The compound's structural complexity provides multiple sites for potential protein interactions, and understanding how these interactions contribute to overall biological activity is crucial for rational drug design. Research efforts have focused on characterizing the compound's binding interactions with various protein targets, employing techniques such as molecular docking studies and biochemical assays to map structure-activity relationships.

The compound's research significance is particularly pronounced in the context of developing new therapeutic strategies for viral infections. The emergence of severe acute respiratory syndrome coronavirus 2 and the ongoing need for effective antiviral agents have highlighted the importance of phenoxyacetamide derivatives as potential therapeutic leads. This compound, with its specific substitution pattern, offers opportunities to explore how structural modifications can enhance antiviral potency while minimizing potential side effects.

Scientific objectives related to this compound also encompass its potential applications in cancer research. The compound's structural features suggest it may interact with multiple cellular targets involved in cancer progression, including enzymes responsible for epigenetic regulation and signal transduction pathways. Research efforts have aimed to characterize these interactions and evaluate the compound's potential as a lead for anticancer drug development. These studies have employed a combination of in vitro biochemical assays and cell-based screening approaches to assess biological activity.

The broader research significance of this compound extends to its role in advancing synthetic methodology and chemical biology. The compound serves as a testing ground for new synthetic approaches to complex phenoxyacetamide derivatives, driving innovation in coupling chemistry and reaction optimization. Additionally, its use in biological screening programs has contributed to the development of new assay methodologies and screening strategies that can be applied to other compound classes.

Contemporary research objectives also include comprehensive characterization of the compound's physicochemical properties and their relationship to biological activity. Understanding parameters such as solubility, stability, and membrane permeability is crucial for predicting in vivo behavior and optimizing formulation strategies. These studies employ a range of analytical techniques, including spectroscopic methods, chromatographic analysis, and computational modeling, to build comprehensive property profiles that guide further development efforts.

Table 3: Research Objectives and Methodological Approaches

Research Objective Methodological Approach Expected Outcome Reference
Antiviral Activity Assessment Protease Inhibition Assays Quantitative Potency Determination
Cancer Cell Evaluation Cell Viability Assays Antiproliferative Activity Measurement
Molecular Mechanism Elucidation Molecular Docking Studies Binding Mode Characterization
Synthetic Optimization Coupling Reaction Development Improved Synthetic Efficiency
Physicochemical Characterization Spectroscopic Analysis Property Profile Development

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJNMUBFQDONLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Steps

Step Description
1. Preparation of 3,5-Dimethylphenoxyacetyl chloride The 3,5-dimethylphenol is first converted to its phenoxyacetyl chloride derivative by reaction with chloroacetyl chloride under controlled conditions, typically in the presence of a base such as triethylamine to scavenge HCl.
2. Amide Formation The 3-amino-4-chlorophenyl compound is reacted with the freshly prepared 3,5-dimethylphenoxyacetyl chloride in an anhydrous solvent such as dichloromethane or toluene. The reaction is often conducted at low temperatures (0–5°C) to control the exothermic nature of the acylation. A base (e.g., triethylamine or pyridine) is added to neutralize the HCl byproduct.
3. Workup and Purification After completion, the reaction mixture is quenched with water, and the organic layer is separated. The crude product is purified by recrystallization (ethanol or ethyl acetate) or by column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve high purity (>95%).

Reaction Conditions

  • Solvents: Anhydrous dichloromethane, toluene, or tetrahydrofuran (THF)
  • Temperature: 0–5°C during acylation; room temperature for stirring post-addition
  • Base: Triethylamine or pyridine (1.1–1.5 eq) to neutralize HCl
  • Reaction Time: Typically 2–6 hours, monitored by thin-layer chromatography (TLC)
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture interference

Purification and Characterization

Purification Techniques

Technique Purpose Typical Conditions
Recrystallization To enhance purity by selective crystallization Solvents: Ethanol, ethyl acetate; slow cooling
Column Chromatography To separate product from impurities and side products Silica gel; eluent: ethyl acetate/hexane gradient

Characterization Methods

Research Findings and Optimization Notes

  • Yield Optimization: Controlling temperature and stoichiometry of reagents minimizes side reactions such as hydrolysis or over-acylation.
  • Solvent Choice: Polar aprotic solvents favor the nucleophilic acyl substitution, but non-polar solvents like toluene can improve crystallinity of the product.
  • Base Selection: Triethylamine is preferred due to its volatility and ease of removal; pyridine can act as both base and catalyst but may complicate purification.
  • Scale-Up Considerations: Industrial synthesis may employ continuous flow reactors to enhance heat dissipation and reaction control, improving yield and safety.

Summary Table of Preparation Parameters

Parameter Details/Conditions
Starting Materials 3-Amino-4-chlorophenyl amine, 3,5-dimethylphenol (converted to acyl chloride)
Key Reaction Amide bond formation via acyl chloride and amine
Solvents Dichloromethane, toluene, THF
Temperature 0–5°C during acylation; room temperature for stirring
Base Triethylamine or pyridine (1.1–1.5 eq)
Reaction Time 2–6 hours
Purification Methods Recrystallization, column chromatography
Characterization Techniques NMR, MS, IR, HPLC
Yield Typically high (>80%) with optimized conditions

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

Proteomics Research

The compound serves as a reference standard in proteomics studies, aiding in the analysis of protein interactions and functions. Its ability to interact with enzymes and receptors makes it valuable for understanding biochemical pathways.

Research indicates that this compound may modulate specific signaling pathways related to inflammation and pain. Studies are ongoing to elucidate its mechanism of action and biological targets.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Phenoxyacetic Acid : Reacting 3,5-dimethylphenol with chloroacetic acid under basic conditions.
  • Amide Formation : Converting the phenoxyacetic acid to its acyl chloride derivative using thionyl chloride, then reacting it with 3-amino-4-chlorophenol.

Chemical Reactivity

The compound can undergo various reactions, including:

  • Oxidation : Forming nitro derivatives.
  • Reduction : Producing phenyl derivatives.
  • Substitution : Replacing the chlorine atom with other nucleophiles.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus8Effective
Methicillin-resistant S. aureus (MRSA)16Moderate
Escherichia coli32Less effective
Candida albicans64Moderately effective

This table illustrates the compound's effectiveness against Gram-positive bacteria while demonstrating reduced efficacy against Gram-negative bacteria.

Study on Antimicrobial Efficacy

A study evaluated a series of N-substituted phenyl chloroacetamides, including our compound of interest. Results indicated that structural modifications significantly influenced biological activity, with chlorinated substituents enhancing potency against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for further development.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide are compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ():
    • The 3,5-dimethylphenyl group provides steric hindrance and electron-donating effects, stabilizing the crystal lattice. Its asymmetric unit contains two molecules, unlike analogs with electron-withdrawing groups (e.g., nitro), which exhibit smaller unit cells due to tighter packing .
  • N-(4-Cyanophenyl)-2-(3,5-dimethylphenoxy)acetamide (): The 4-cyano group is strongly electron-withdrawing, increasing polarity and reducing lipophilicity (predicted logP ~2.5) compared to the 3-amino-4-chloro analog. This may limit membrane permeability but enhance solubility in polar solvents .
Halogen and Hydroxyl Substitutions
  • However, the hydroxyl group may reduce metabolic stability compared to the amino group in the target compound .
  • N-(2,4-Difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide (): Fluorine atoms increase electronegativity and metabolic stability.

Physicochemical Properties

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Predicted logP Key Substituents
This compound C₁₆H₁₇ClN₂O₂ N/A ~1.25* ~3.2* 3-Amino-4-Cl, 3,5-dimethylphenoxy
N-(4-Cyanophenyl)-2-(3,5-dimethylphenoxy)acetamide () C₁₇H₁₆N₂O₂ 538.2±50.0 1.19±0.1 ~2.5 4-CN, 3,5-dimethylphenoxy
N-(2,4-Difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide () C₁₆H₁₃F₄NO₂ N/A N/A ~3.8 2,4-diF, 3,5-dimethylphenoxy
N-(3,5-Dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide () C₁₇H₁₇Cl₂NO₃ N/A N/A ~4.0 3,5-diCl-4-OH, 2,4,5-trimethylphenoxy

*Estimated based on structural analogs.

Key Findings and Implications

  • Substituent Position: Meta-substitution (3,5-dimethyl) on the phenoxy ring optimizes steric bulk and lipophilicity, as seen in crystal structure stability () and biological activity ().
  • Electron-Donating Groups: Amino and methyl groups enhance solubility and binding interactions, whereas halogens (Cl, F) improve metabolic stability and target affinity.
  • Biological Potential: The target compound’s dual functionality (amino and chloro) positions it as a candidate for antimicrobial or anticancer applications, warranting further pharmacological profiling.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C₁₆H₁₇ClN₂O₂
  • Molecular Weight : 304.78 g/mol
  • Structural Features : The compound features an amino group, a chlorophenyl moiety, and a phenoxyacetamide structure, which contribute to its reactivity and potential biological effects.

The synthesis of this compound typically involves:

  • Formation of Phenoxyacetic Acid : Reacting 3,5-dimethylphenol with chloroacetic acid under basic conditions.
  • Amide Formation : Converting the phenoxyacetic acid to its acyl chloride derivative using thionyl chloride and then reacting it with 3-amino-4-chlorophenol.

The biological activity of this compound is believed to involve:

  • Molecular Targets : Interaction with specific enzymes and receptors in biological systems.
  • Pathways : Modulation of signaling pathways related to inflammation and pain, suggesting potential therapeutic effects.

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamideSimilar amino and chlorophenyl groupsPotentially enhanced activity due to additional chlorine substituent
N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamideLacks chlorine but retains similar structureDifferent biological activity profile
N,N-Dimethyl-2-(3,5-dimethylphenoxy)acetamideNo amino group; focuses on dimethyl substitutionDifferent pharmacological properties

Case Studies

  • Antiviral Activity : In studies involving structurally similar compounds, significant antiviral activity was observed against human adenoviruses (HAdV), indicating that modifications to the chlorophenyl structure can enhance efficacy against viral infections .
  • Cytotoxicity Assessment : Preliminary assessments suggest that while some derivatives exhibit low cytotoxicity (e.g., CC50 values), further studies are necessary to establish safety profiles for potential therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

  • Substitution : React 3-chloro-4-fluoronitrobenzene with 3,5-dimethylphenol under alkaline conditions to introduce the phenoxy group .
  • Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, as demonstrated in analogous chloro-fluoroaniline derivatives .
  • Condensation : Employ condensing agents (e.g., DCC or EDC) to couple the amine intermediate with acetyl chloride derivatives. Triethylamine in dichloromethane is effective for maintaining mild reaction conditions .
    Characterization : Confirm intermediates via ¹H/¹³C NMR (amide proton at δ 8.2–8.5 ppm; aromatic protons δ 6.5–7.5 ppm) and HPLC-MS (to verify molecular ions). X-ray crystallography, as used for N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, can resolve structural ambiguities .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

Methodological Answer:

  • FTIR : Identify key functional groups (e.g., amide C=O stretch ~1650–1680 cm⁻¹, N–H bend ~1550 cm⁻¹) .
  • NMR : Use heteronuclear correlation (HSQC/HMBC) to assign aromatic and acetamide protons. For example, coupling patterns in the aromatic region (δ 6.5–7.5 ppm) distinguish substituent positions .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the lattice) .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted phenols or amines.
  • Recrystallization : Optimize solvent polarity (e.g., toluene or ethanol/water mixtures) to isolate high-purity crystals, as shown for diphenylacetamide derivatives .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., amino group nucleophilicity) . Compare HOMO-LUMO gaps (e.g., ~4–5 eV for similar acetamides) to assess stability .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). For example, the 3,5-dimethylphenoxy group may exhibit hydrophobic binding in pocket regions .
  • Reaction Path Analysis : Apply quantum chemical calculations (e.g., IRC) to model substitution mechanisms, as in ICReDD’s reaction design workflows .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism) causing peak splitting .
  • Isotopic Labeling : Introduce deuterated analogs to confirm assignments (e.g., ¹⁵N-labeled amides).
  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized structures to identify distortions . For example, dihedral angles >80° between aromatic rings may indicate steric hindrance .

Q. What strategies optimize reaction yield in large-scale syntheses while minimizing waste?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., nitro group over-reduction) .
  • Catalyst Screening : Test Pd/C or Raney Ni for selective reductions. Iron powder in HCl, as used in analogous aniline syntheses, offers cost-effective scalability .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .

Q. How can stability studies (e.g., photodegradation, hydrolysis) inform storage protocols?

Methodological Answer:

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and acidic/alkaline conditions. Monitor degradation via HPLC (e.g., hydrolysis of the acetamide bond yielding carboxylic acids) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for similar acetamides) .
  • Storage Recommendations : Use amber glass vials at –20°C under nitrogen, as suggested for labile N-substituted anilines .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). The chloro and amino groups may enhance binding to catalytic residues .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values with structurally similar compounds (e.g., 1.2–1.8 µM for N-hydroxyacetamide derivatives) .
  • Solubility Profiling : Measure logP via shake-flask method (anticipated logP ~3.5 due to hydrophobic aryl groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.